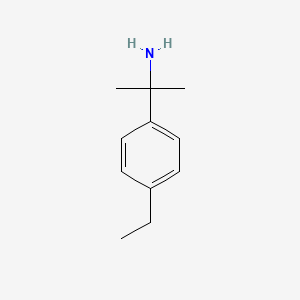

2-(4-Ethylphenyl)propan-2-amine

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKSRELQIARJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(4-Ethylphenyl)propan-2-amine. While experimental data for this specific compound is limited, this document compiles predicted properties based on structurally similar molecules and outlines a detailed potential synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into this compound's potential applications.

Introduction

This compound, a tertiary amine, belongs to the phenethylamine class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, which often target the central nervous system. The introduction of an ethyl group on the phenyl ring and the α,α-dimethyl substitution on the ethylamine chain are expected to modulate its physicochemical and pharmacological properties compared to other phenethylamines. This guide summarizes the current, albeit limited, knowledge of this compound and provides a theoretical framework for its synthesis and potential characteristics.

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted Value for this compound (and Analogs) | Reference Compound(s) |

| Molecular Formula | C₁₁H₁₇N | - |

| Molecular Weight | 163.26 g/mol | - |

| Boiling Point | ~247-261 °C | --INVALID-LINK--amine (247.1±9.0 °C), 1-(4-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE (261.2±9.0 °C)[1][2] |

| Density | ~0.90-0.92 g/cm³ | --INVALID-LINK--amine (0.898±0.06 g/cm³), 1-(4-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE (0.919±0.06 g/cm³)[1][2] |

| pKa | ~9.8 | --INVALID-LINK--amine (9.80±0.20)[2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Ritter Reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is then hydrolyzed to form an amide, followed by hydrolysis of the amide to the corresponding amine. The precursor, 2-(4-ethylphenyl)-2-propanol, can be synthesized from ethylbenzene.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-ethylphenyl)-2-propanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 4-ethyl-bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring.

-

Work-up: The reaction mixture is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(4-ethylphenyl)-2-propanol.

Step 2: Synthesis of N-(1-(4-ethylphenyl)-1-methylethyl)acetamide (Ritter Reaction)

-

To a stirred solution of 2-(4-ethylphenyl)-2-propanol in acetonitrile, concentrated sulfuric acid is added dropwise at a temperature maintained below 10°C.

-

The mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to give the crude N-acetyl derivative.

Step 3: Hydrolysis to this compound

-

The crude N-(1-(4-ethylphenyl)-1-methylethyl)acetamide is refluxed in an excess of aqueous hydrochloric acid for several hours.

-

The solution is cooled and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then made basic with a concentrated solution of sodium hydroxide.

-

The liberated amine is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous potassium carbonate, and the solvent is evaporated to yield this compound.

Potential Biological Activity

While no specific biological activity has been reported for this compound, its structural similarity to other α,α-dialkylphenethylamines suggests it may possess stimulant or other central nervous system activities. The α,α-dimethyl substitution can increase metabolic stability by blocking metabolism at the α-position, potentially leading to a longer duration of action compared to unsubstituted phenethylamines. Further pharmacological screening is required to determine its specific biological targets and therapeutic potential.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons, aromatic protons, and the two equivalent methyl groups. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons (showing substitution patterns), the quaternary carbon, and the two equivalent methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (163.26 g/mol ). Fragmentation patterns characteristic of phenethylamines. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care. It may be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the predicted properties and a plausible synthetic route for this compound. The Ritter reaction offers a viable pathway for its synthesis from readily available starting materials. While its biological activity remains to be elucidated, its structural features suggest potential for CNS activity. The information presented herein is intended to facilitate further research into this novel compound and its potential applications in medicinal chemistry and drug discovery.

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and evaluation of this compound.

References

An In-depth Technical Guide to 2-(4-Ethylphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)propan-2-amine, a substituted aromatic amine of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of public data on this specific molecule, this guide also includes comparative data on the closely related analog, 2-(4-methylphenyl)propan-2-amine, to provide contextual understanding of its potential properties and characteristics.

Chemical Identity

IUPAC Name: this compound

Synonyms:

-

Benzenemethanamine, 4-ethyl-α,α-dimethyl-

CAS Number: 17797-07-8

Molecular Formula: C₁₁H₁₇N

Physicochemical Properties

| Property | Value (for 2-(4-methylphenyl)propan-2-amine) | Data Source |

| Molecular Weight | 149.23 g/mol | PubChem |

| XLogP3-AA (LogP) | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 149.120449483 g/mol | PubChem |

| Monoisotopic Mass | 149.120449483 g/mol | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 121 | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach for related α,α-disubstituted benzylamines can be conceptualized.

General Synthesis Workflow

The synthesis of α,α-disubstituted benzylamines, such as this compound, can be approached through various established organic chemistry methodologies. A common strategy involves the amination of a suitable tertiary alcohol or the reductive amination of a corresponding ketone. The following diagram illustrates a logical workflow for a potential synthesis route.

Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)propan-2-amine is an organic compound of interest in pharmaceutical research and development. Understanding its solubility in different organic solvents is crucial for various stages, including synthesis, purification, formulation, and analytical method development. Solubility data guides the selection of appropriate solvent systems for crystallization, chromatography, and the preparation of dosage forms. This guide provides an overview of the expected solubility behavior based on a related compound and details a standard experimental protocol for determining precise solubility values.

Solubility Profile of a Structural Analog: Phentermine

Due to the absence of specific data for this compound, the solubility of phentermine is presented as a qualitative reference. Phentermine shares the core α,α-dimethylphenethylamine structure, suggesting a comparable solubility pattern. The primary difference is the substitution of a hydrogen atom with an ethyl group on the phenyl ring, which may slightly increase its lipophilicity.

Table 1: Qualitative Solubility of Phentermine and its Hydrochloride Salt

| Compound | Solvent | Solubility |

| Phentermine (free base) | Chloroform | Very Soluble |

| Phentermine Hydrochloride | Water | Soluble |

| Phentermine Hydrochloride | Lower Alcohols (e.g., Ethanol) | Soluble |

| Phentermine Hydrochloride | Chloroform | Slightly Soluble |

| Phentermine Hydrochloride | Ether | Insoluble |

Data compiled from publicly available chemical databases.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3][4]

3.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[1][5] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6]

3.2. Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control[1]

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a consistent speed (e.g., 300 RPM) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or by filtering through a syringe filter (e.g., 0.45 µm).[1][6]

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizations

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

References

Spectroscopic Data for 2-(4-Ethylphenyl)propan-2-amine: A Technical Overview

Despite a comprehensive search for spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-(4-Ethylphenyl)propan-2-amine, no specific experimental spectra for this compound could be located in publicly available databases and scientific literature.

This in-depth technical guide was intended to provide a detailed analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the absence of primary spectral data prevents the creation of the core components of this guide, including quantitative data tables and detailed experimental protocols.

For related compounds, such as the analogous 2-(4-methylphenyl)propan-2-amine, some spectroscopic information is available, offering a predictive framework for the anticipated spectral features of the ethyl-substituted counterpart. It is important to emphasize that the following descriptions are based on general principles of spectroscopy and data from structurally similar molecules, and therefore, remain hypothetical until confirmed by experimental data for this compound.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectral characteristics would be expected:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, showing their coupling relationship.

-

Aromatic Protons: Two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

-

Isopropyl Group: A singlet for the two equivalent methyl groups (-C(CH₃)₂) attached to the tertiary carbon.

-

Amine Protons: A broad singlet for the amine (-NH₂) protons. The chemical shift of this signal can be variable and may be affected by solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon environments in the molecule.

-

Aliphatic Carbons: Separate signals for the methyl and methylene carbons of the ethyl group, and a signal for the two equivalent methyl carbons of the isopropyl group. A quaternary carbon signal for the carbon atom attached to the nitrogen and the phenyl ring would also be present.

-

Aromatic Carbons: Four signals in the aromatic region, corresponding to the four different types of carbon atoms in the 1,4-disubstituted benzene ring (two substituted and two unsubstituted carbons).

IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A primary amine would typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration would be expected in the 1000-1250 cm⁻¹ region.

MS (Mass Spectrometry)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₇N, MW = 163.26 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for this type of compound would include the loss of a methyl group (M-15) and cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols

Detailed experimental protocols for acquiring NMR, IR, and MS data would typically include the following information:

-

NMR Spectroscopy:

-

Instrument: Manufacturer and model of the NMR spectrometer (e.g., Bruker, Jeol) and its operating frequency (e.g., 400 MHz, 500 MHz).

-

Solvent: The deuterated solvent used to dissolve the sample (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

-

Standard: The internal standard used for referencing the chemical shifts (e.g., Tetramethylsilane - TMS).

-

Temperature: The temperature at which the spectrum was acquired.

-

Data Processing: The software used for processing the raw data.

-

-

IR Spectroscopy:

-

Instrument: Manufacturer and model of the FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Sampling Technique: The method used to prepare the sample (e.g., KBr pellet, thin film, ATR - Attenuated Total Reflectance).

-

Spectral Range: The range of wavenumbers scanned (e.g., 4000-400 cm⁻¹).

-

Resolution: The spectral resolution of the instrument.

-

-

Mass Spectrometry:

-

Instrument: Manufacturer and model of the mass spectrometer (e.g., Agilent, Waters) and the type of mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Ionization Method: The technique used to ionize the sample (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Inlet System: How the sample was introduced into the instrument (e.g., direct infusion, gas chromatography - GC, liquid chromatography - LC).

-

Mass Range: The range of mass-to-charge ratios (m/z) scanned.

-

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Properties of Substituted Phenethylamines

This guide provides a comprehensive overview of the theoretical properties of substituted phenethylamines, a diverse class of psychoactive compounds. It covers their structure-activity relationships, receptor binding affinities, functional activities, and metabolic pathways. Detailed experimental protocols and visual diagrams of key processes are included to support research and development in this area.

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted phenethylamines is highly dependent on the nature and position of substituents on the phenethylamine core structure. This core consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] Modifications can occur on the phenyl ring, the ethyl sidechain, or the amino group.

-

Phenyl Ring Substitutions: The addition of substituents to the phenyl ring significantly influences receptor affinity and selectivity. For example, 2,5-dimethoxy substitutions, particularly when combined with a 4-position substituent, are common in psychedelic phenethylamines and confer high affinity for serotonin 5-HT2A receptors.[2][3][4] The nature of the 4-position substituent can further modulate potency and efficacy.[5]

-

Alpha-Methylation (Amphetamines): The addition of a methyl group to the alpha-carbon of the ethyl sidechain creates the amphetamine subclass. This modification generally reduces affinity for 5-HT1A receptors but can influence activity at other sites.[2] The stereochemistry of this alpha-methyl group is also critical for biological activity.[6]

-

N-Alkylation: Substitution on the terminal amine can have varied effects. While N-methylation can sometimes reduce hallucinogenic activity, N-benzyl substitution has been shown to increase affinity and potency at 5-HT2A receptors.[7] The N-2-methoxybenzyl (NBOMe) substitution, for instance, dramatically increases affinity for 5-HT2A receptors compared to their 2C-X counterparts.[8]

Receptor and Transporter Binding Affinities

Substituted phenethylamines interact with a wide range of monoamine receptors and transporters. Their affinity for these targets is a key determinant of their psychoactive effects. The following tables summarize the binding affinities (Ki, in nM) of selected substituted phenethylamines for various human receptors and transporters.

Table 1: Binding Affinities (Ki, nM) of 2C-T-X Derivatives

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | TAAR1 (rat) |

| 2C-T-2 | 21 ± 3 | 120 ± 20 | >10,000 | 11 ± 2 |

| 2C-T-4 | 54 ± 7 | 350 ± 40 | >10,000 | 18 ± 2 |

| 2C-T-7 | 1.0 ± 0.1 | 40 ± 5 | 1,200 ± 200 | 5 ± 1 |

Data sourced from studies on human cells transfected with the respective receptors, except for TAAR1 which used rat receptors.[9]

Table 2: Binding Affinities (Ki, nM) of 2C-X and NBOMe Derivatives

| Compound | 5-HT2A | 5-HT1A | Adrenergic α1 | Dopamine D1 |

| 2C-I | 130 ± 10 | 1,800 ± 200 | >10,000 | >10,000 |

| 25I-NBOMe | 0.04 ± 0.01 | 4,200 ± 400 | 0.3 ± 0.04 | 1.2 ± 0.1 |

| 2C-C | 150 ± 20 | 2,700 ± 300 | >10,000 | >10,000 |

| 25C-NBOMe | 0.05 ± 0.01 | 5,500 ± 600 | 0.4 ± 0.05 | 2.0 ± 0.3 |

Data reflects how N-2-methoxybenzyl substitution generally increases affinity for 5-HT2A and adrenergic α1 receptors while reducing it for 5-HT1A receptors.[8]

Functional Activity at Key Receptors

Beyond binding, the functional activity (i.e., whether a compound acts as an agonist, antagonist, or partial agonist) is crucial. The following tables present functional data (EC50, in nM) for selected compounds at key serotonin receptors.

Table 3: Functional Activity (EC50, nM) of 2C-T-X Derivatives

| Compound | 5-HT2A Agonism | 5-HT2B Agonism |

| 2C-T-2 | 53 ± 6 | 370 ± 40 |

| 2C-T-4 | 11 ± 1 | 160 ± 20 |

| 2C-T-7 | 1.0 ± 0.1 | 44 ± 5 |

Most 2C-T drugs are potent partial agonists at 5-HT2A and 5-HT2B receptors.[9]

Table 4: Functional Activity (EC50, nM) of 2C-X and NBOMe Derivatives

| Compound | 5-HT2A Agonism |

| 2C-I | 130 ± 10 |

| 25I-NBOMe | 0.04 ± 0.01 |

| 2C-C | 150 ± 20 |

| 25C-NBOMe | 0.05 ± 0.01 |

NBOMe derivatives are very potent 5-HT2A receptor agonists.[8]

Metabolic Pathways

The in vivo effects of substituted phenethylamines are also governed by their metabolism. The primary routes of metabolism include:

-

Monoamine Oxidase (MAO) Deamination: Phenethylamine itself is rapidly metabolized by MAO-A and MAO-B into phenylacetic acid.[10]

-

Cytochrome P450 (CYP) Oxidation: The CYP superfamily of enzymes, particularly isoforms like CYP1A2, 2D6, 2C19, and 3A4, are involved in the metabolism of many xenobiotics, including substituted phenethylamines.[11][12] Common reactions include O-dealkylation and hydroxylation.[11]

-

N-Methylation: Phenylethanolamine N-methyltransferase (PNMT) can methylate the amino group of phenethylamine to produce N-methylphenethylamine.[10]

-

Phase II Conjugation: Following Phase I metabolism, metabolites are often conjugated with glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion.[11]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[13][14]

-

Membrane Preparation:

-

Homogenize frozen tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[15]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[15]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[15]

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[13][15]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known competing ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

In Vitro Functional Assay for GPCRs (e.g., Calcium Mobilization)

This protocol assesses the functional activity of a compound at a Gq-coupled GPCR, such as the 5-HT2A receptor, by measuring changes in intracellular calcium.[16][17]

-

Cell Culture and Plating:

-

Culture a cell line (e.g., HEK293) stably expressing the GPCR of interest in appropriate growth medium.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.

-

-

Loading with Calcium-Sensitive Dye:

-

Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.

-

Inject the different concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

For each concentration of the test compound, determine the peak fluorescence response and normalize it to the baseline.

-

Plot the normalized response against the compound concentration to generate a dose-response curve.

-

Fit the curve using a sigmoidal dose-response model to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Visualizations

Signaling Pathway Diagram

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship Diagram

Caption: Key structure-activity relationships of phenethylamines.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenethylamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2-Phenylpropan-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 2-phenylpropan-2-amine derivatives. Centered around the prototypical compound phentermine, this document delves into the evolution of this class of sympathomimetic amines, primarily utilized for their anorectic effects in the management of obesity. This guide offers detailed experimental protocols for key synthetic methodologies, presents quantitative pharmacological data in a comparative tabular format, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. The content is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development within the fields of pharmacology and medicinal chemistry.

Introduction: A Historical Perspective

The story of 2-phenylpropan-2-amine derivatives is intrinsically linked to the broader history of amphetamine and its analogues. Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887, and its central nervous system stimulant effects were recognized in the late 1920s.[1] The therapeutic potential of these compounds for weight loss was an early observation.

Phentermine (2-methyl-1-phenylpropan-2-amine) , a structural analogue of amphetamine, was first introduced as an anti-obesity medication in 1959.[2][3] Its chemical structure, featuring a quaternary alpha-carbon, differentiates it from amphetamine, contributing to a pharmacological profile with a lower potential for abuse, leading to its classification as a Schedule IV controlled substance.[2][4]

Historically, various amphetamine derivatives were explored for appetite suppression. However, many were withdrawn from the market due to adverse effects.[5] Phentermine, however, has remained a significant tool in the short-term management of obesity, often used in conjunction with diet and exercise.[3] The development of a combination product containing phentermine and topiramate (Qsymia®) marked a later milestone, aiming to enhance efficacy and mitigate side effects.[3]

Chemical Synthesis of 2-Phenylpropan-2-amine Derivatives

The synthesis of 2-phenylpropan-2-amine and its derivatives can be achieved through several established chemical routes. The choice of method often depends on the desired substitution pattern on the aromatic ring or the amine group.

Key Synthetic Methodologies

Several named reactions and synthetic strategies are pivotal in the synthesis of this class of compounds:

-

The Ritter Reaction: This reaction involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[6][7] This method is particularly useful for creating the quaternary alpha-carbon characteristic of phentermine.

-

The Leuckart Reaction: This reaction provides a method for the reductive amination of aldehydes or ketones.[8][9] For the synthesis of 2-phenylpropan-2-amine derivatives, a suitable phenylacetone precursor would be reacted with formamide or ammonium formate.

-

Synthesis from Dimethyl Benzyl Carbinol: This pathway involves the reaction of dimethyl benzyl carbinol with a nitrile in the presence of an acid catalyst to form an intermediate N-substituted amide, which is subsequently hydrolyzed to yield the final amine.[10]

-

Reductive Amination of Phenylacetone Analogues: Phenylacetone and its substituted derivatives can be subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent to yield the corresponding 2-phenylpropan-amine derivatives.[11][12]

-

Ortho-palladation: This technique can be employed for the functionalization of the phenyl ring of phentermine derivatives, allowing for the synthesis of novel analogues with modified pharmacological properties.[3][5]

Detailed Experimental Protocols

2.2.1. Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol via the Ritter Reaction

This protocol is adapted from a patented synthesis method.[10][13]

Step 1: Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide

-

To a stirred solution of dimethyl benzyl carbinol (1 equivalent) in a mixed solvent system of acetic acid and an organic solvent such as acetonitrile, add sulfuric acid (catalytic amount) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add water to the reaction mixture until turbidity is observed.

-

Neutralize the mixture by the addition of an aqueous base (e.g., NaOH or KOH solution) to a pH of 6-8.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford N-(1,1-dimethyl-2-phenylethyl)acetamide.

Step 2: Hydrolysis to Phentermine Free Base

-

Dissolve the N-(1,1-dimethyl-2-phenylethyl)acetamide from the previous step in a suitable organic solvent (e.g., ethanol).

-

Add a strong inorganic base, such as sodium hydroxide or potassium hydroxide (excess), and heat the mixture to reflux for several hours.

-

After cooling to room temperature, add water and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield phentermine free base as an oil.

Step 3: Formation of Phentermine Hydrochloride

-

Dissolve the phentermine free base in a suitable organic solvent (e.g., isopropanol or diethyl ether).

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol).

-

Collect the precipitated white solid by vacuum filtration, wash with a cold solvent, and dry under vacuum to obtain phentermine hydrochloride.

Pharmacological Profile and Mechanism of Action

Pharmacodynamics

2-phenylpropan-2-amine derivatives are classified as sympathomimetic amines and central nervous system (CNS) stimulants.[4][6] Their primary mechanism of action involves the enhancement of catecholaminergic neurotransmission.

Key Pharmacological Actions:

-

Norepinephrine and Dopamine Releasing Agent: Phentermine and its analogues act as indirect-acting sympathomimetics by promoting the release of norepinephrine and dopamine from presynaptic nerve terminals.[2][14] This leads to increased concentrations of these neurotransmitters in the synaptic cleft.

-

Inhibition of Neurotransmitter Reuptake: To a lesser extent, these compounds can also inhibit the reuptake of norepinephrine and dopamine, further prolonging their action in the synapse.[6]

-

Monoamine Oxidase (MAO) Inhibition: Some studies have suggested that phentermine can act as a weak, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[15]

-

Receptor Interactions: The anorectic effects of these compounds are believed to be mediated through the stimulation of various adrenergic and dopaminergic receptors in the hypothalamus, the brain's appetite-regulating center.[16] The effects on weight loss and locomotion have been shown to be attenuated by both D1 and D2 dopamine receptor antagonists.[17]

Signaling Pathways

The primary signaling pathway involves the modulation of monoamine neurotransmitter systems.

Figure 1: Simplified signaling pathway of phentermine at the catecholaminergic synapse.

Pharmacokinetics

The pharmacokinetic profile of phentermine is characterized by good oral absorption and a relatively long half-life.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [15] |

| Protein Binding | 17.5% | [2] |

| Volume of Distribution | 5 L/kg | [2] |

| Metabolism | Minimal (~6%), primarily p-hydroxylation and N-oxidation | [2] |

| Elimination Half-life | ~20 hours | [2] |

| Excretion | Primarily unchanged in urine (70-80%) | [2] |

| LD50 (rat, oral) | 151 mg/kg | [2] |

Table 1: Pharmacokinetic Parameters of Phentermine.

Quantitative Pharmacological Data

The following table summarizes available quantitative data for phentermine, providing insights into its receptor interactions and enzyme inhibition properties. Data for other derivatives are sparse in the readily available literature and represent an area for further research.

| Derivative | Target | Assay | Value | Unit | Reference |

| Phentermine | MAO-A (rat brain) | Kᵢ | 88 | µM | [15] |

| Phentermine | MAO-A (rat lung) | Kᵢ | 85 | µM | [15] |

| Phentermine | MAO-A (rat liver) | Kᵢ | 87 | µM | [15] |

| Phentermine | Human 5-HT₂C Receptor | EC₅₀ (partial agonist) | 1,394 | nM | [14] |

| Phentermine | Human TAAR1 | EC₅₀ (partial agonist) | 5,470 | nM | [14] |

Table 2: Quantitative Pharmacological Data for Phentermine.

Experimental and Developmental Workflow

The discovery and development of novel 2-phenylpropan-2-amine derivatives follow a structured workflow from initial design to potential clinical application.

Figure 2: A generalized workflow for the discovery and development of novel 2-phenylpropan-2-amine derivatives.

Conclusion and Future Directions

The 2-phenylpropan-2-amine scaffold, exemplified by phentermine, has a long-standing history in the pharmacological management of obesity. Its mechanism of action, primarily through the modulation of catecholaminergic pathways, provides a robust basis for its anorectic effects. The synthetic routes to this class of compounds are well-established, offering avenues for the creation of novel derivatives.

Future research in this area could focus on several key aspects:

-

Development of Derivatives with Improved Selectivity: Designing analogues with higher selectivity for specific monoamine transporters or receptor subtypes could lead to compounds with enhanced efficacy and a more favorable side-effect profile.

-

Elucidation of Detailed Signaling Mechanisms: Further investigation into the downstream signaling cascades activated by these compounds could reveal novel therapeutic targets.

-

Exploration of New Therapeutic Indications: Given their CNS activity, exploring the potential of these derivatives in other neurological or psychiatric disorders may be a fruitful area of research.

-

Long-Term Safety and Efficacy Studies: For any new derivatives that show promise, comprehensive long-term studies are crucial to establish their safety and sustained efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals working with 2-phenylpropan-2-amine derivatives. By understanding their history, synthesis, and pharmacology, the scientific community can continue to innovate and develop safer and more effective treatments for obesity and potentially other conditions.

References

- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three- and four-dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2C9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 7. longdom.org [longdom.org]

- 8. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. acnp.org [acnp.org]

- 12. (2S)-1-phenylpropan-2-amine;(2R)-1-phenylpropan-2-amine | C18H26N2 | CID 67903421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. Phentermine - Wikipedia [en.wikipedia.org]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 2-(4-Ethylphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activity of the synthetic compound 2-(4-Ethylphenyl)propan-2-amine, also known as α-ethyl-p-ethylphenethylamine. This document collates available preclinical data, details experimental methodologies, and visualizes its mechanism of action to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is a phenethylamine derivative with structural similarities to amphetamine. As part of a class of compounds known as α-ethylphenethylamine analogs, it has been investigated for its potential neurochemical and cardiovascular effects. Understanding the pharmacological profile of this compound is crucial for assessing its therapeutic potential and abuse liability.

Pharmacological Profile

Studies have primarily focused on the interaction of this compound and its close analogs with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

2.1. Mechanism of Action

Similar to amphetamine, this compound and its N-methylated analog, N-methyl-α-ethylphenethylamine (MEPEA), function as efficacious neurotransmitter releasing agents at both DAT and NET.[1] However, they exhibit a greater potency at NET compared to DAT.[1][2] This preferential activity for NET is a distinguishing feature compared to amphetamine. The N,N-diethyl analog, N,α-diethylphenethylamine (DEPEA), shows full efficacy as a releaser at NET but only weak, partial release at DAT.[1][2]

Signaling Pathway Diagram

References

- 1. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Phenethylamine Analogs

This guide provides a detailed examination of the structure-activity relationships (SAR) of phenethylamine analogs, focusing on their interactions with key monoamine receptors. The information is presented to facilitate understanding and guide future research and development in this area.

Introduction

Phenethylamine is an endogenous trace amine that serves as the structural backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs.[1][2] Its derivatives are known to interact with various monoamine receptors, primarily serotonin (5-HT) and dopamine (DA) receptors, leading to a spectrum of pharmacological effects from central nervous system stimulation to psychedelic experiences.[2][3] Understanding the SAR of these analogs is crucial for designing novel ligands with specific receptor affinities and functional profiles. This guide will delve into the SAR of phenethylamine analogs at the 5-HT2A receptor and the dopamine transporter (DAT), summarize key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways.

Core Phenethylamine Scaffold and Key Substitution Positions

The basic phenethylamine structure consists of a phenyl ring connected to an amino group via a two-carbon ethyl chain.[4] Modifications at several key positions on this scaffold have profound effects on the compound's pharmacological properties.

Figure 1: Core phenethylamine scaffold with key substitution positions.

Structure-Activity Relationships at the 5-HT2A Receptor

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for many psychedelic phenethylamines.[5][6] Agonism at this receptor is believed to mediate the characteristic hallucinogenic effects.[6] The SAR at the 5-HT2A receptor is complex, with substitutions at multiple positions influencing binding affinity and functional activity.

-

Phenyl Ring Substitutions:

-

Ethylamine Side Chain Substitutions:

-

α-Carbon: Methylation at the α-carbon (as seen in amphetamine analogs) can increase potency and duration of action, likely by increasing metabolic stability.

-

β-Carbon: Modifications at the β-carbon are generally not well-tolerated and can decrease affinity.

-

-

Terminal Amine (N) Substitutions:

-

Primary amines are common among active compounds.

-

N-methylation to form secondary amines can be tolerated, but N,N-dimethylation to a tertiary amine often reduces potency at the hTAAR1 receptor, a related trace amine receptor.[9]

-

Larger N-benzyl substitutions, particularly with a 2-methoxybenzyl group (NBOMe series), can dramatically increase affinity and potency at the 5-HT2A receptor.[4][7]

-

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for a selection of phenethylamine analogs at the 5-HT2A receptor.

| Compound | Substitutions | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Reference |

| 2C-B | 2,5-dimethoxy, 4-bromo | 4.6 | 17 | [5] |

| 2C-I | 2,5-dimethoxy, 4-iodo | 3.1 | 14 | [5] |

| 2C-E | 2,5-dimethoxy, 4-ethyl | 4.8 | 20 | [4] |

| 2C-P | 2,5-dimethoxy, 4-propyl | 1.9 | - | [4] |

| 25B-NBOMe | 2,5-dimethoxy-4-bromo-N-(2-methoxybenzyl) | 0.044 | 0.033 | [7] |

| 25I-NBOMe | 2,5-dimethoxy-4-iodo-N-(2-methoxybenzyl) | 0.027 | 0.021 | [7] |

| 25E-NBOMe | 2,5-dimethoxy-4-ethyl-N-(2-methoxybenzyl) | 0.13 | 0.074 | [4][7] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Structure-Activity Relationships at the Dopamine Transporter (DAT)

Several phenethylamine derivatives act as inhibitors of the dopamine transporter (DAT), thereby increasing synaptic dopamine concentrations.[10][11] This mechanism is central to the stimulant effects of many of these compounds.

-

Aryl Substitutions: The nature of the aromatic ring influences inhibitory activity. Phenyl, thiophenyl, and substituted phenyl groups have been studied, with substituted phenyl groups often showing higher potency.[10][11]

-

Alkylamine Substitutions:

The table below presents the inhibitory concentrations (IC50) for selected phenethylamine derivatives on dopamine reuptake.

| Compound Group | Key Structural Features | Representative IC50 (nM) | Reference |

| Arylalkylamines | Varied substitutions on phenyl and amine | 360.5 - >10,000 | [10][12] |

| 2-(alkyl amino)-1-arylalkan-1-ones | Ketone on β-carbon, varied alkylamine | 398.6 - >6,000 | [10][12] |

| Alkyl 2-phenyl-2-(piperidin-2-yl)acetates | Piperidine ring, ester group | 421.0 - 742.4 | [10][12] |

Note: Data is compiled from multiple sources and represents a range of activities within each class.

Signaling Pathways

Activation of the 5-HT2A receptor by a phenethylamine agonist initiates a Gq-protein-mediated signaling cascade.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] Downstream of this, pathways involving extracellular signal-regulated kinases (ERKs) can be activated.[4]

Figure 2: 5-HT2A receptor signaling pathway activated by phenethylamine agonists.

Phenethylamine analogs can inhibit the reuptake of dopamine from the synaptic cleft by binding to the dopamine transporter (DAT).[10] This prolongs the presence of dopamine in the synapse, enhancing dopaminergic neurotransmission. Some analogs may also act as releasing agents, causing reverse transport of dopamine through the DAT.[3]

Figure 3: Mechanism of dopamine transporter (DAT) inhibition by phenethylamine analogs.

Experimental Protocols

The characterization of phenethylamine analogs relies on a variety of in vitro assays to determine their binding affinity and functional activity at specific receptors.

This is a standard method to determine the affinity (Ki) of a test compound for a receptor.[4][13] It involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Protocol Outline:

-

Preparation:

-

Culture cells expressing the target receptor (e.g., HEK-293 cells with 5-HT2A-R).[4]

-

Prepare cell membranes or use whole cells.

-

Prepare assay buffer.

-

-

Incubation:

-

In a multi-well plate, add the cell preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin or [3H]-spiperone for 5-HT2A), and varying concentrations of the unlabeled test compound.[4]

-

Incubate at a specific temperature (e.g., 4°C or room temperature) for a set time to reach equilibrium (e.g., 90 minutes).[4]

-

-

Separation:

-

Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid vacuum filtration through a filter mat that traps the cell membranes but allows the unbound ligand to pass through.[14]

-

-

Detection:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Figure 4: General workflow for a radioligand binding assay.

This functional assay measures the ability of an agonist to induce the internalization (endocytosis) of its receptor, which is a common phenomenon for GPCRs following activation.[10]

Protocol Outline:

-

Cell Culture:

-

Use cells (e.g., HEK-293) expressing a tagged version of the target receptor (e.g., HA-tagged 5-HT2A-R).[4]

-

-

Treatment:

-

Treat the cells with the test compound (agonist) at a specific concentration for a designated time period.[4]

-

-

Fixation and Staining:

-

Fix the cells with paraformaldehyde.

-

Incubate with a primary antibody that recognizes the tag on the receptor (e.g., anti-HA antibody). This antibody will only bind to receptors remaining on the cell surface.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]

-

-

Detection:

-

Add a substrate for the enzyme (e.g., TMB for HRP) that produces a colorimetric signal.

-

Stop the reaction and measure the optical density using a plate reader.[4]

-

-

Data Analysis:

-

A decrease in the signal compared to untreated cells indicates that receptors have been internalized and are no longer accessible to the antibody on the cell surface. The magnitude of this decrease reflects the efficacy of the agonist in promoting endocytosis.

-

Conclusion

The structure-activity relationships of phenethylamine analogs are a rich and complex field of study. Specific substitutions on the phenethylamine scaffold precisely modulate the affinity and functional activity of these compounds at key monoamine receptors, such as the 5-HT2A receptor and the dopamine transporter. Non-polar substitutions at the 4-position of the phenyl ring and N-benzyl additions tend to enhance 5-HT2A receptor affinity, while modifications to the alkylamine portion of the molecule are critical for DAT inhibitory activity. A thorough understanding of these SAR principles, derived from quantitative binding and functional assays, is essential for the rational design of novel phenethylamine-based ligands with tailored pharmacological profiles for therapeutic or research applications.

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.skku.edu [pure.skku.edu]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Toxicological Profile of Novel Psychoactive Stimulants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to public health and drug development. Among these, novel stimulants, often structural analogues of controlled substances, are of particular concern due to their potential for widespread abuse and unknown toxicological profiles. This technical guide provides a preliminary overview of the toxicology of these emerging compounds, focusing on their cytotoxic, genotoxic, neurotoxic, and cardiotoxic effects. The information is compiled from a range of in vitro and in vivo studies to aid researchers and drug development professionals in understanding the potential risks associated with these substances.

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on a selection of novel stimulants. These values provide a comparative measure of the potency and potential toxicity of these compounds.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| 5F-PB-22 | HepG2 | HCSA | Cytotoxicity | Strong | [1] |

| MDAI | HepG2 | HCSA | Cytotoxicity | Strong | [1] |

| MDMA | HepG2 | HCSA | Cytotoxicity | Moderate | [1] |

| MDPV | HepG2 | HCSA | Cytotoxicity | Moderate | [1] |

| Methylone | HepG2 | HCSA | Cytotoxicity | Moderate | [1] |

| Cathinone | HepG2 | HCSA | Cytotoxicity | Moderate | [1] |

| 4-MEC | HepG2 | HCSA | Cytotoxicity | Moderate | [1] |

| Mephedrone | HepG2 | HCSA | Cytotoxicity | Moderate | [1] |

| Methamphetamine | HepG2 | HCSA | Cytotoxicity | No effect | [1] |

| 3,4-MDPHP | SH-SY5Y | MTT & LDH | Cytotoxicity | - | [2] |

| 2-Cl-4,5-MDMA | SH-SY5Y | MTT & LDH | Cytotoxicity | - | [2] |

HCSA: High Content Screening Assay; MDAI: 5,6-methylenedioxy-2-aminoindane; MDMA: 3,4-methylenedioxymethamphetamine; MDPV: 3,4-methylenedioxypyrovalerone; 4-MEC: 4-methylethcathinone; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); LDH: Lactate dehydrogenase.

Table 2: In Vivo Lethality Data

| Compound | Animal Model | Route of Administration | LD50 (mg/kg, as base) | Reference |

| Methamphetamine (MA) | C57Bl/6J mice | IP | 84.5 | [3] |

| MDMA | C57Bl/6J mice | IP | 100.9 | [3] |

| Mephedrone (MMC) | C57Bl/6J mice | IP | 118.8 | [3] |

LD50: Median lethal dose, the dose required to kill half the members of a tested population.[4] IP: Intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are outlines of key experimental protocols cited in the literature for assessing the toxicity of novel stimulants.

1. In Vitro Cytotoxicity Assessment using High Content Screening Assay (HCSA)

-

Objective: To evaluate the cytotoxic potential of novel psychoactive substances.[1]

-

Cell Line: Human hepatoma cell line (HepG2).[1]

-

Methodology:

-

HepG2 cells are seeded in multi-well plates and allowed to attach.

-

Cells are exposed to a range of concentrations of the test compound. Model compounds with known cytotoxicity (e.g., fluvastatin, paracetamol) are used as controls.[1]

-

After a specified incubation period, cells are stained with a cocktail of fluorescent dyes, including:

-

Plates are imaged using a high-content screening system or a fluorescence microscope.

-

Image analysis software is used to quantify various cellular parameters, including cell number, nuclear morphology, mitochondrial health, calcium homeostasis, and membrane permeability, to determine the cytotoxic profile of the compound.[1]

-

2. In Vitro Genotoxicity Assessment using the Mammalian Cell Micronucleus (MN) Test

-

Objective: To assess the ability of a substance to induce chromosomal damage.[5][6]

-

Methodology:

-

TK6 cells are cultured in the presence of the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[5][6]

-

Treatment duration can be short-term (e.g., 3 hours) followed by a recovery period, or long-term (e.g., 26 hours).[5][6]

-

After treatment, cells are harvested and subjected to a cytofluorimetric protocol.

-

The frequency of micronuclei (small, additional nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division) is quantified using flow cytometry.[5][6]

-

A statistically significant increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic potential.[5][6]

-

3. In Vivo Neurotoxicity and Cardiotoxicity Assessment in Rodent Models

-

Objective: To evaluate the long-term effects of novel stimulants on the brain and cardiovascular system.[7]

-

Animal Model: Rats or mice.[7]

-

Methodology:

-

Animals are administered the test compound (e.g., 4-MMC, MDMC) or a vehicle control over a specified period.[7]

-

Neurotoxicity Assessment:

-

Biochemical Assays: Post-mortem analysis of brain tissue to measure levels of monoamines (dopamine, serotonin) and their transporters.[7]

-

Neuroimaging: Techniques like manganese-enhanced magnetic resonance imaging (MEMRI) can be used to assess brain activity.[7]

-

Behavioral Tests: A battery of behavioral experiments is conducted to assess cognitive function and neuropsychiatric status.[7]

-

-

Cardiotoxicity Assessment:

-

Histological Examination: Post-mortem examination of myocardial tissue for signs of damage, such as necrosis.[8]

-

Cardiovascular Monitoring: In some studies, cardiovascular parameters like heart rate and blood pressure are monitored.

-

-

Signaling Pathways and Mechanisms of Toxicity

Novel stimulants primarily exert their effects by interacting with monoaminergic systems in the brain.[9][10] Their toxicity often stems from the disruption of these pathways.

Many novel stimulants, particularly synthetic cathinones, target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] They can act as either inhibitors of reuptake or as substrates, leading to an increase in the synaptic concentration of these neurotransmitters.[9][12] This overstimulation is a key factor in their neurotoxic and cardiotoxic effects.[8][13]

A common pathway for the neurotoxicity of stimulant NPS involves the induction of oxidative stress and mitochondrial dysfunction.[9][10] The increased monoaminergic activity can lead to the generation of reactive oxygen species (ROS), which can damage cellular components.[8] This can, in turn, impair mitochondrial function, leading to ATP depletion and ultimately cell death.[8][10]

The cardiotoxic effects of novel stimulants, particularly synthetic cathinones, are a significant concern, with reports of myocardial infarction, arrhythmias, and sudden cardiac death.[8][14][15][16] The mechanisms are thought to involve adrenergic over-stimulation and increased oxidative stress.[8] Some synthetic cathinones may also exert their effects through the activation of CB1 receptors on cardiomyocytes.[8][17]

References

- 1. Cytotoxicity of new psychoactive substances and other drugs of abuse studied in human HepG2 cells using an adopted high content screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Median lethal dose - Wikipedia [en.wikipedia.org]

- 5. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA | Semantic Scholar [semanticscholar.org]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and clinical aspects of potential neurotoxicity induced by new psychoactive stimulants and psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. turkjps.org [turkjps.org]

- 12. Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]

- 14. Synthetic cathinones and cardiotoxicity risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - ProQuest [proquest.com]

- 16. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and P...: Ingenta Connect [ingentaconnect.com]

Navigating the Shadows: A Technical Guide to Identifying Novel Psychoactive Substances with Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

The ever-shifting landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and safety. As clandestine laboratories rapidly synthesize new compounds to circumvent existing regulations, the scientific community must employ sophisticated analytical techniques for their timely identification and characterization. This in-depth guide provides a technical overview of the core methodologies centered on mass spectrometry (MS), the gold standard for NPS analysis. We will delve into experimental protocols, data interpretation, and the underlying biological pathways affected by these emerging drugs.

The Analytical Vanguard: Mass Spectrometry Techniques

The structural diversity and often low dosage of NPS necessitate highly sensitive and specific analytical methods. Mass spectrometry, coupled with chromatographic separation, offers the requisite capabilities for unambiguous identification. The primary platforms utilized are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its distinct advantages. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the elucidation of unknown structures.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic toxicology due to its excellent chromatographic separation of volatile and thermally stable compounds, and the generation of reproducible mass spectra that can be compared against established libraries.[1][3] For many NPS classes, particularly synthetic cannabinoids and cathinones, derivatization is often required to improve their volatility and thermal stability.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of a broader range of NPS, including non-volatile and thermally labile compounds.[1][5] Its high sensitivity and selectivity enable the detection of NPS and their metabolites in complex biological matrices such as urine, blood, and oral fluid.[6][7][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm).[9][10][11][12] This capability allows for the determination of the elemental composition of an unknown compound, a critical step in the identification of novel NPS for which reference standards are not yet available.[13][14][15] Data-independent acquisition (DIA) modes on HRMS instruments allow for the collection of comprehensive fragmentation data, enabling retrospective analysis as new NPS emerge.[13]

From Sample to Signal: Experimental Protocols

The successful identification of NPS begins with meticulous sample preparation to isolate the analytes of interest from the matrix and minimize interferences. The subsequent chromatographic and mass spectrometric parameters must be carefully optimized for the specific class of compounds being targeted.

Sample Preparation

The choice of sample preparation technique depends on the matrix and the physicochemical properties of the target NPS.

-

Liquid-Liquid Extraction (LLE): A common and effective method for extracting NPS from aqueous matrices like urine and blood. It involves partitioning the analytes into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte recovery compared to LLE.[4] Various sorbents can be used to selectively retain and elute different classes of NPS.

-

"Dilute and Shoot": A simpler and faster approach, particularly for urine samples, where the sample is diluted with a suitable solvent before direct injection into the LC-MS system.[16]

Experimental Protocol: Solid-Phase Extraction for Synthetic Cathinones in Blood

This protocol is adapted from a validated method for the determination of synthetic cathinones in whole blood.

-

Sample Pre-treatment: To 200 µL of whole blood, add an internal standard solution.

-

Lysis: Add 1 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.

-

Extraction: Load the supernatant onto a mixed-mode SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents (e.g., water, acidic buffer, organic solvent) to remove interferences.

-

Elution: Elute the cathinones with a basic organic solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables provide examples of typical instrument parameters for the analysis of synthetic cannabinoids and cathinones.

Table 1: Example GC-MS Parameters for Synthetic Cannabinoid Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | 40-550 m/z |

Table 2: Example LC-MS/MS Parameters for Synthetic Cathinone Analysis

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Interpretation

The primary output of a mass spectrometer is a mass spectrum, which plots ion intensity versus mass-to-charge ratio (m/z). For known NPS with available reference standards, identification is confirmed by comparing the retention time and mass spectrum of the analyte in the sample to that of the standard. For unknown compounds, HRMS data is crucial for proposing a chemical formula. The fragmentation pattern in the MS/MS spectrum provides structural information that, combined with the accurate mass of the precursor and fragment ions, allows for the elucidation of the unknown structure.[15][17]

The following tables summarize key quantitative data for the analysis of major NPS classes.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cannabinoids by LC-MS/MS in Urine [18][19]

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

| JWH-018 | 0.1 | 0.5 |

| JWH-073 | 0.1 | 0.5 |

| AM-2201 | 0.2 | 1.0 |

| UR-144 | 0.5 | 1.0 |

| XLR-11 | 0.5 | 1.0 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cathinones by GC-MS in Blood [20][21][22][23]

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

| Mephedrone | 0.5 | 1.0 |

| Methylone | 0.5 | 1.0 |

| MDPV | 0.2 | 0.5 |

| Alpha-PVP | 0.2 | 0.5 |

| Pentedrone | 0.5 | 1.0 |

Table 5: Comparison of Mass Accuracy for HRMS Instruments in NPS Analysis [9][10][11][24][25]

| Instrument Type | Typical Mass Accuracy (ppm) | Key Advantages for NPS Analysis |

| QTOF | < 2 | High sensitivity, fast acquisition speeds |

| Orbitrap | < 1 | Ultra-high resolution, excellent mass accuracy |

Unveiling the Mechanism: Signaling Pathways of NPS

Many NPS are designed to mimic the effects of classical drugs of abuse by targeting specific neurotransmitter systems in the brain. Understanding these signaling pathways is crucial for predicting the pharmacological effects and potential toxicity of newly identified substances.

Cannabinoid Receptor Signaling